molecular formula C26H22N2O3S B7550477 (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone

(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone

Cat. No. B7550477
M. Wt: 442.5 g/mol
InChI Key: IGPWNPHZHSAING-UHFFFAOYSA-N
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Description

(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone, also known as MQPM, is an organic molecule that has gained significant attention in scientific research due to its potential pharmacological properties. MQPM is a quinoline derivative that has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. In

Mechanism of Action

The exact mechanism of action of (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone is not fully understood. However, it is believed that (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone exerts its pharmacological effects by interacting with various molecular targets, including DNA, enzymes, and receptors. (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone has been shown to bind to DNA and induce DNA damage, leading to apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone has been shown to have several biochemical and physiological effects. In cancer cells, (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone induces apoptosis by activating the caspase pathway and disrupting mitochondrial function. It also inhibits the proliferation and migration of cancer cells by suppressing the expression of certain genes. Inflammatory cells, (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. In microbial cells, (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone disrupts the bacterial cell membrane and inhibits the synthesis of bacterial DNA.

Advantages and Limitations for Lab Experiments

One of the major advantages of (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of multi-targeted drugs. It also has relatively low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone. One of the areas of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the potential use of (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone as a diagnostic tool for cancer and other diseases is also an area of interest. Additionally, the exploration of its potential applications in other areas, such as neurodegenerative diseases and diabetes, is also an area of future research.
Conclusion:
(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone is a promising organic molecule that has shown significant pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. Its broad spectrum of activities and relatively low toxicity make it a promising candidate for the development of multi-targeted drugs. Future research on (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone should focus on improving its solubility and bioavailability, identifying its molecular targets and mechanism of action, and exploring its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone is a multi-step process that involves the reaction of 2-phenylquinoline-4-carbaldehyde with 6-methylsulfonyl-3,4-dihydroquinoline-2(1H)-one in the presence of a base, followed by oxidation using a mild oxidizing agent. The resulting product is then subjected to a Mannich reaction with formaldehyde and an amine catalyst to yield (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-cancer properties, including its ability to induce apoptosis in cancer cells and inhibit tumor growth. (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone has also shown promising anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone has exhibited potent anti-microbial activity against various bacterial strains.

properties

IUPAC Name

(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-32(30,31)20-13-14-25-19(16-20)10-7-15-28(25)26(29)22-17-24(18-8-3-2-4-9-18)27-23-12-6-5-11-21(22)23/h2-6,8-9,11-14,16-17H,7,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPWNPHZHSAING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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